molecular formula C19H28N2O B5660490 (3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine

(3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine

Cat. No. B5660490
M. Wt: 300.4 g/mol
InChI Key: ARLTVGUGIVKYDA-ZWKOTPCHSA-N
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Description

The compound "(3S*,4R*)-1-(cyclopentylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine" represents a class of molecules that have significant importance in synthetic organic chemistry due to their structural complexity and potential for pharmaceutical applications. The synthesis and analysis of this compound involve advanced organic synthesis techniques, molecular structure elucidation, and understanding its chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions that include stereoselective processes to achieve the desired configuration. For example, Fleck et al. (2003) described a stereoselective process for preparing a key intermediate in the preparation of premafloxacin, utilizing asymmetric Michael addition and stereoselective alkylation steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Additionally, Kotian et al. (2005) discussed a practical large-scale synthesis of a pyrrolidinol derivative via asymmetric 1,3-dipolar cycloaddition, highlighting the importance of reaction conditions and catalysts in the synthesis of complex molecules (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by their cyclic amine backbone, which can adopt various conformations depending on the substitution pattern. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are utilized to elucidate the structure and confirm the stereochemistry of synthesized compounds. For instance, He (2012) used X-ray crystallography to determine the structure of a related pyrrolidine derivative, highlighting the significance of structural analysis in the synthesis of complex organic molecules (He, 2012).

Chemical Reactions and Properties

Pyrrolidine derivatives can participate in various chemical reactions, including cycloadditions, Michael reactions, and nitrile anion cyclizations, due to their reactive functional groups. For example, Chung et al. (2005) described a nitrile anion cyclization strategy for synthesizing N-tert-butyl disubstituted pyrrolidines, showcasing the compound's versatility in forming complex structures (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

properties

IUPAC Name

cyclopentyl-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-8-10-15(11-9-14)17-12-21(13-18(17)20(2)3)19(22)16-6-4-5-7-16/h8-11,16-18H,4-7,12-13H2,1-3H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLTVGUGIVKYDA-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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